molecular formula C11H12Cl2N2O4 B7981738 4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid

4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid

Cat. No. B7981738
M. Wt: 307.13 g/mol
InChI Key: YOEWORYBDTZLFG-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-2,6-dichloronicotinic acid is a useful research compound. Its molecular formula is C11H12Cl2N2O4 and its molecular weight is 307.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Regiocontrol in Synthesis : The synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and 4-(tert-butoxycarbonylamino) analogues involves reacting 3,5-difluoroaniline derivatives with butyllithium and methyl chloroformate. The regiocontrol of metallation is directed by fluorine rather than by the amide substituent (Thornton & Jarman, 1990).

  • Synthesis of Amino Acid Derivatives : (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a derivative, has been synthesized for potential applications in organic chemistry and biochemistry (Linder, Steurer, & Podlech, 2003).

  • Intermediate in Synthesis of Bulgecinine : An efficient synthesis method for Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate in the synthesis of bulgecinine, has been developed (Holt et al., 2002).

  • Synthesis of 4H-1,2,4-Triazoles : The synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones has been explored, highlighting the compound's potential in the production of triazoles (Lkizler, Demirbas, & Lkizler, 1996).

  • Synthesis of Protected Diamines : The preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, using di-tert-butyl dicarbonate, has been demonstrated. This synthesis route is important for the creation of protected diamines (Mattingly, 1990).

  • Phenylalanine Derivative Synthesis : A stereocontrolled synthesis method for hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been developed, showcasing its relevance in peptide research (Nadin et al., 2001).

  • Sitagliptin Intermediate Synthesis : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This process illustrates the compound's application in pharmaceutical synthesis (Zhang Xingxian, 2012).

  • Agricultural Applications : The preparation and structural confirmation of 4-substituted anilides of 2,6- and 5,6- dichloronicotinic acid for potential use as herbicidal, pesticidal, or fungicidal agents has been investigated (Setliff & Soman, 1992).

properties

IUPAC Name

2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWORYBDTZLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Liu, Q Ding, X Wu - The Journal of Organic Chemistry, 2008 - ACS Publications
Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my …
Number of citations: 12 pubs.acs.org
MY Jang - 2009 - lirias.kuleuven.be
Bicyclic aromatic heterocycles (such as quinazolines, indoles, benzimida zoles and purines) are well-known pharmacophores in drug discovery. These privileged structures are well …
Number of citations: 3 lirias.kuleuven.be

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